3-Fluoro-2-(pyrrolidin-1-yl)aniline
Overview
Description
3-Fluoro-2-(pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H13FN2 and a molecular weight of 180.22 .
Synthesis Analysis
The synthesis of compounds similar to 3-Fluoro-2-(pyrrolidin-1-yl)aniline, which contain a pyrrolidine ring, has been discussed in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-(pyrrolidin-1-yl)aniline consists of a five-membered pyrrolidine ring attached to an aniline group with a fluorine atom at the 3rd position . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving 3-Fluoro-2-(pyrrolidin-1-yl)aniline are not detailed in the retrieved papers, the pyrrolidine ring in similar compounds is known to undergo various reactions . These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Scientific Research Applications
Drug Discovery and Design
3-Fluoro-2-(pyrrolidin-1-yl)aniline plays a crucial role in designing new molecules for drug discovery. Researchers have studied its binding conformation in the development of compounds targeting RORγt , a nuclear receptor involved in autoimmune diseases.
Neurodegenerative Diseases
Dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signaling is a hallmark of various neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease. TrkA/B/C drives tumorogenesis and metastatic potential in both neurogenic and non-neurogenic human cancers. Investigating the effects of this compound on Trk receptors could provide valuable insights for therapeutic interventions .
Antitubercular Activity
Derivatives of 3-Fluoro-2-(pyrrolidin-1-yl)aniline have been evaluated for their in vitro antitubercular activity. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These investigations highlight the compound’s potential in combating tuberculosis .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with various targets, including receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in various ways, potentially leading to different biological effects. The spatial orientation of substituents on the pyrrolidine ring can also influence the compound’s binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with various biological pathways, depending on their target of action .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like 3-fluoro-2-(pyrrolidin-1-yl)aniline is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The compound’s pyrrolidine ring and its spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
3-fluoro-2-pyrrolidin-1-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCRMNRMOBKKBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296664 | |
Record name | 3-Fluoro-2-(1-pyrrolidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1233955-57-1 | |
Record name | 3-Fluoro-2-(1-pyrrolidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-(1-pyrrolidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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